
Glucogallin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucogallin is a natural product found in Mallotus repandus, Punica granatum, and other organisms with data available.
Scientific Research Applications
1. Glucogallin as an Inhibitor in Diabetic Eye Disease
β-Glucogallin (BGG) is identified as a major component of Emblica officinalis, demonstrating potent and selective inhibition of aldose reductase (AKR1B1), a key enzyme involved in diabetic complications. Its derivatives have been evaluated for stability and potency, showing promise as therapeutic leads for diabetic eye diseases like retinopathy and cataracts (Li et al., 2014).
2. Protective Role in Cataract Development
β-Glucogallin has shown a protective effect against oxidative stress in lens epithelial cells, which is crucial in counteracting cataract signaling. This indicates its potential as a drug for preventing cataract development and progression, especially in the context of diabetic complications (Ma et al., 2019).
3. Broad Pharmacological Activities
β-Glucogallin is a polyphenolic ester found in various fruits and is important in the biosynthesis of hydrolyzable tannins. Its pharmacological activities include antioxidant, anti-inflammatory, antidiabetic, and protective effects against UV damage and certain eye diseases (Khan et al., 2022).
4. Inhibition of Advanced Glycation End Products (AGEs)
β-Glucogallin isolated from Asparagus racemosus has demonstrated significant inhibitory activity against the formation of AGEs, implicated in chronic ailments like diabetes, atherosclerosis, and neurodegenerative diseases. This highlights its potential pharmacological role in managing AGEs-related metabolic disorders (Ahmad et al., 2022).
5. Enhancement of Skin Barrier Effects
β-Glucogallin isolated from Fusidium coccineum has been found to enhance skin barrier functions. It exhibits anti-inflammatory effects and stimulates cell migration in fibroblasts, suggesting its utility in treating various skin problems (Kim et al., 2020).
6. Therapeutic Potential in Toxic Shock Syndrome
β-Glucogallin has demonstrated anti-oxidant and anti-inflammatory effects in macrophages and protected mice against sepsis in an LPS-induced model. Its ability to modulate gene expression related to inflammation suggests its therapeutic potential in conditions like toxic shock syndrome (Singh et al., 2022).
properties
CAS RN |
58511-73-2 |
|---|---|
Product Name |
Glucogallin |
Molecular Formula |
C13H16O10 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C13H16O10/c1-21-12-9(18)8(17)10(19)13(23-12)22-11(20)4-2-5(14)7(16)6(15)3-4/h2-3,8-10,12-19H,1H3/t8-,9-,10+,12-,13?/m0/s1 |
InChI Key |
KGHSLXLLBHRMML-PHSPRSPYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Other CAS RN |
58511-73-2 |
synonyms |
1-O-galloyl-beta-D-glucose 1-O-galloylglucose beta-glucogallin galloylglucose glucogallin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)
![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)
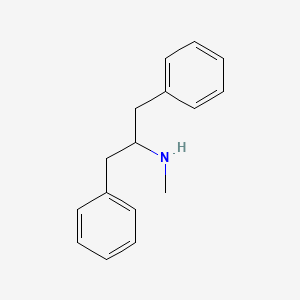
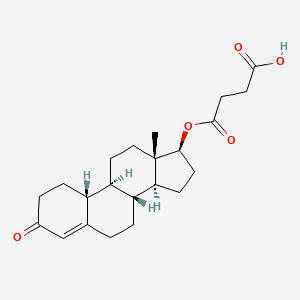

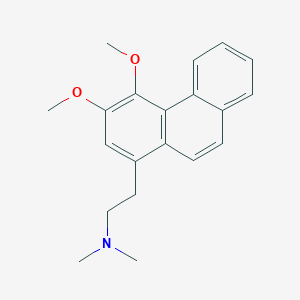
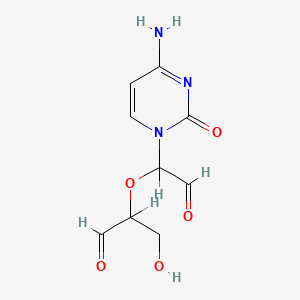
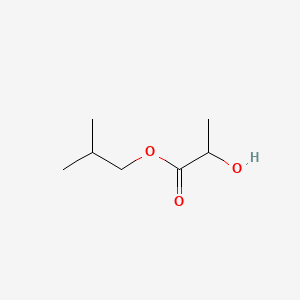

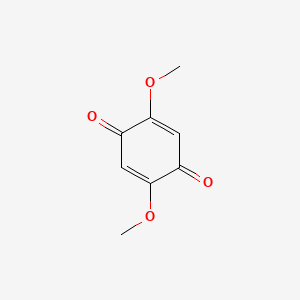
![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)